Desbutyl Bumetanide-d5

LC–MS/MS Isotope dilution mass spectrometry Metabolite quantification

Non-deuterated internal standards introduce systematic error in LC-MS/MS quantification that cannot be corrected by calibration alone. Desbutyl Bumetanide-d5 resolves this with a +5 Da mass shift and near-identical physicochemical behavior to the target analyte. • Eliminates isotopic overlap; corrects matrix effects & extraction variability across plasma/urine • Validated accuracy within 100±10%, precision <11% RSD in patient samples • Supplied with regulatory-compliant characterization data for ANDA/QC applications • Ambient shipping; stable at -20°C long-term

Molecular Formula C13H12N2O5S
Molecular Weight 313.339
CAS No. 1072125-54-2
Cat. No. B565206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesbutyl Bumetanide-d5
CAS1072125-54-2
Synonyms3-Amino-5-(aminosulfonyl)-4-phenoxy-benzoic Acid-d5;  3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid-d5;  Desbutylbumetanide-d5;  PF 1578-d5; 
Molecular FormulaC13H12N2O5S
Molecular Weight313.339
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N
InChIInChI=1S/C13H12N2O5S/c14-10-6-8(13(16)17)7-11(21(15,18)19)12(10)20-9-4-2-1-3-5-9/h1-7H,14H2,(H,16,17)(H2,15,18,19)/i1D,2D,3D,4D,5D
InChIKeyGVQZPZSQRCXSJI-RALIUCGRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desbutyl Bumetanide-d5 Stable Isotope Standard


Desbutyl Bumetanide-d5 is a pentadeuterated analog of desbutyl bumetanide, the major N-dealkylated metabolite of the loop diuretic drug bumetanide. The compound is chemically defined as 3-amino-4-[(2,3,4,5,6-²H₅)phenoxy]-5-sulfamoylbenzoic acid (C₁₃H₁₂D₅N₂O₅S; MW 313.34), with five deuterium atoms substituted on the phenoxy ring . Unlike the parent drug bumetanide—a potent Na-K-2Cl cotransporter inhibitor with IC₅₀ values of 0.68 μM for NKCC1 and 4.0 μM for NKCC2 —Desbutyl Bumetanide-d5 is not intended for pharmacological use. Rather, it is manufactured exclusively as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of its non-deuterated counterpart, desbutyl bumetanide, in biological matrices using liquid chromatography–tandem mass spectrometry (LC–MS/MS) [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and is suitable for analytical method development, method validation, quality control applications for Abbreviated New Drug Applications (ANDA), and commercial production of bumetanide [1].

Stable isotope-labeled internal standard (SIL-IS) for LC–MS/MS quantification
Pentadeuterated (d5) on phenoxy ring; +5 Da mass shift for unambiguous detection
Supplied with characterization data for analytical method development and validation

Desbutyl Bumetanide-d5 vs Generic Internal Standards


Substituting a non-deuterated analog or an alternative internal standard for Desbutyl Bumetanide-d5 in a quantitative LC–MS/MS method introduces systematic analytical error that cannot be corrected through calibration alone. Non-deuterated desbutyl bumetanide cannot be distinguished from the target analyte by mass spectrometry, rendering it entirely useless as an internal standard. Structural analogs (non-isotopic internal standards) may exhibit differential extraction recovery, chromatographic retention, and ionization efficiency under electrospray conditions compared to the analyte of interest—failures documented in comparative studies showing that only stable isotope-labeled internal standards adequately correct for interindividual variability in recovery from patient plasma samples [1]. Even among stable isotope-labeled options, deuterated standards present a cost-advantage: they offer comparable analytical performance to ¹³C- or ¹⁵N-labeled analogs while being more readily available and typically 30–50% less expensive per test [2]. The five-deuterium substitution pattern on the phenoxy ring of Desbutyl Bumetanide-d5 ensures a mass shift sufficient to avoid isotopic overlap with the endogenous analyte, while maintaining near-identical physicochemical behavior that enables reliable correction of matrix effects and extraction losses across diverse biological sample types [3].

Mass differentiation
Non-deuterated desbutyl bumetanide co-elutes and shares identical MS/MS transitions, providing zero mass differentiation for the analyte.
Recovery & ionization
Structural analog internal standards may exhibit differential extraction recovery, chromatographic retention, and ionization efficiency.
Label economy
Deuterated SIL-IS may offer procurement economy compared to ¹³C/¹⁵N analogs, but class-level performance requires validation.

Desbutyl Bumetanide-d5 Performance Comparison


Mass Spectrometric Distinguishability

Desbutyl Bumetanide-d5 provides a +5 Da mass shift relative to the non-deuterated analyte desbutyl bumetanide (MW 308.31 vs 313.34), enabling unambiguous differentiation in the mass spectrometer. Non-deuterated desbutyl bumetanide co-elutes and shares identical precursor and product ions with the target analyte, providing zero differentiation and rendering it unusable as an internal standard . The pentadeuterated phenoxy ring of Desbutyl Bumetanide-d5 ensures the isotopic cluster of the internal standard does not overlap with the M+0, M+1, or M+2 isotopic peaks of the analyte, maintaining quantitative accuracy at low nanogram-per-milliliter concentrations .

Mass shift
Head-to-head
Desbutyl Bumetanide-d5: +5.0 Da (M = 313.34)
Non-deuterated analog: 0.0 Da (M = 308.31)
Enables unambiguous MS differentiation
Eliminates isotopic overlap at low ng/mL concentrations
LC–MS/MS Isotope dilution mass spectrometry Metabolite quantification

Matrix Effect Compensation

Stable isotope-labeled internal standards (SIL-IS) including deuterated compounds consistently demonstrate superior matrix effect compensation compared to non-isotopic structural analog internal standards. In systematic evaluations of mycotoxin calibration approaches, deuterated internal standard calibration achieved accuracy within 78%–108% of nominal concentration, while external matrix-matched calibration alone achieved only 69%–85% accuracy [1]. Similarly, comparative studies in pesticide residue analysis demonstrated that the addition of stable isotope-labeled internal standards at low concentrations improved recovery from various residue levels compared to non-isotopic approaches [2]. As a SIL-IS, Desbutyl Bumetanide-d5 provides this class-level advantage for desbutyl bumetanide quantification.

Matrix effect correction
Class-level
Accuracy: 78%–108% (SIL-IS class) vs 69%–85% (external calibration)
Supports matrix effect compensation in method validation
Based on mycotoxin/pesticide residue studies; review method-specific matrix data
Matrix effect correction Ion suppression Bioanalytical method validation

Cost Efficiency vs ¹³C/¹⁵N Standards

Deuterium-labeled internal standards offer a demonstrably more cost-effective alternative to carbon-13 (¹³C) or nitrogen-15 (¹⁵N) labeled analogs, with benefits including broader commercial availability and approximately 30–50% lower cost per test [1]. ¹³C-labeled compounds require multi-step biosynthetic or total synthetic routes that significantly increase manufacturing complexity and unit price, whereas deuterium incorporation via catalytic exchange or deuterated precursor synthesis is generally less resource-intensive. For laboratories performing routine bumetanide metabolite monitoring, selecting Desbutyl Bumetanide-d5 over a hypothetical ¹³C-labeled alternative reduces per-assay internal standard expenditure while maintaining comparable analytical performance.

Cost per test
Class-level
Deuterated SIL-IS: ~30–50% lower cost vs ¹³C/¹⁵N analogs
Reported procurement economy context
Estimate based on vendor pricing; validate per-assay expenditure
Procurement economics Stable isotope labeling Analytical reference standards

Recovery Correction Capability

In LC–MS/MS method validation using deuterated internal standards, absolute recoveries consistently exceed 80% across validated methods [1]. Importantly, relative recovery (analyte-to-internal standard ratio) is the critical parameter for quantitative accuracy. Studies with lapatinib in cancer patient plasma demonstrated that only the isotope-labeled internal standard could correct for interindividual variability in recovery from patient samples, achieving accuracy within 100±10% and precision below 11% RSD, whereas structural analog internal standards failed to adequately compensate for patient-specific recovery differences [2]. As a SIL-IS, Desbutyl Bumetanide-d5 provides this correction capability for desbutyl bumetanide assays.

Recovery correction
Class-level
SIL-IS: accuracy 100±10%, precision ≤11% RSD
Structural analog IS: inadequate correction of interindividual variability
Supports interindividual variability correction for plasma research matrices
Based on lapatinib in human plasma; verify for desbutyl bumetanide assays
Extraction recovery Sample preparation variability Bioanalytical method validation

Desbutyl Bumetanide-d5 Applications


LC–MS/MS Quantification in Human Plasma

Desbutyl Bumetanide-d5 is employed as the internal standard in validated LC–MS/MS methods for quantifying desbutyl bumetanide—the primary N-dealkylated metabolite of bumetanide—in human plasma samples from pharmacokinetic and bioequivalence studies. The +5 Da mass shift provided by the pentadeuterated phenoxy ring eliminates isotopic overlap with the non-deuterated analyte, while the near-identical physicochemical properties ensure accurate correction of matrix effects and extraction variability . This application directly leverages the compound's defined molecular characteristics as a SIL-IS, enabling precise determination of metabolite exposure (AUC, Cₘₐₓ, Tₘₐₓ) required for regulatory submission to agencies such as the FDA under ANDA or NDA pathways.

Therapeutic Drug Monitoring in Special Populations

In clinical laboratories performing therapeutic drug monitoring (TDM) of bumetanide in patients with renal impairment, hepatic dysfunction, or congestive heart failure, Desbutyl Bumetanide-d5 enables accurate quantification of the desbutyl metabolite, which may accumulate in patients with reduced clearance. The class-level evidence demonstrates that only stable isotope-labeled internal standards adequately correct for interindividual variability in recovery from patient plasma samples, achieving accuracy within 100±10% and precision below 11% RSD [1]. This correction capability is particularly critical in TDM applications where patient-to-patient matrix differences are substantial and cannot be addressed by external calibration or structural analog internal standards.

QC for Drug Product and API

Desbutyl Bumetanide-d5 is supplied with detailed characterization data compliant with regulatory guidelines and is specifically indicated for use in analytical method development, method validation, and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of bumetanide [2]. In pharmaceutical QC laboratories, the compound serves as a certified reference standard for quantifying desbutyl bumetanide impurity levels in bumetanide active pharmaceutical ingredient (API) batches and finished drug products, ensuring compliance with ICH Q3A/Q3B impurity thresholds.

Forensic & Anti-Doping Analysis

In forensic toxicology and sports anti-doping laboratories, where bumetanide is monitored as a potential masking agent (prohibited under WADA regulations), Desbutyl Bumetanide-d5 provides the analytical specificity required for definitive identification and quantification of the desbutyl metabolite in urine samples. The +5 Da mass difference ensures unambiguous differentiation from endogenous interferences and other diuretic metabolites, enabling confident reporting of adverse analytical findings. The deuterated internal standard corrects for the significant matrix variability observed across individual urine samples, which can exhibit pH values ranging from 4.5–8.0 and specific gravity from 1.002–1.030, both of which substantially influence ionization efficiency in ESI LC–MS/MS.

Application
Selection Property
Validation Focus
Human plasma bioanalysis research
Co-eluting SIL-IS with +5 Da mass shift
Matrix effect and recovery correction validation
PK monitoring research in special population models
Interindividual variability correction
Accuracy and precision across diverse plasma matrices
Pharmaceutical impurity profiling
Characterized SIL-IS for method validation
Impurity threshold compliance review
Forensic and anti-doping bioanalysis
Unambiguous analyte identification
Urine matrix effect correction validation

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